A2AR-agonist-1 A2AR-agonist-1 A2AR agonist-1 is an agonist of the adenosine A2A receptor and an inhibitor of equilibrative nucleoside transporter 1 (ENT1; Kis = 4.39 and 3.47 µM for the human receptor and guinea pig transporter, respectively). It decreases adenosine uptake by 80% in PC12 cells when used at a concentration of 61 µM and increases brain levels of adenosine in a transgenic mouse model of Huntington’s disease when administered at a dose of 20 mg/kg. A2AR agonist-1 (0.11 mg/kg) also rescues motor performance and increases survival in a transgenic mouse model of Huntington’s disease.
A2AR agonist-1 is an agonist of the adenosine A2A receptor and an inhibitor of equilibrative nucleoside transporter 1 (ENT1). A2AR agonist-1 also rescues motor performance and increases survival in a transgenic mouse model of Huntington’s disease.
Brand Name: Vulcanchem
CAS No.: 41552-95-8
VCID: VC0516505
InChI: InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Molecular Formula: C20H22N6O4
Molecular Weight: 410.4 g/mol

A2AR-agonist-1

CAS No.: 41552-95-8

Cat. No.: VC0516505

Molecular Formula: C20H22N6O4

Molecular Weight: 410.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

A2AR-agonist-1 - 41552-95-8

Specification

CAS No. 41552-95-8
Molecular Formula C20H22N6O4
Molecular Weight 410.4 g/mol
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol
Standard InChI InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1
Standard InChI Key QGCNEMXXKWZPHR-WVSUBDOOSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O
SMILES C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Appearance Solid powder

Introduction

Chemical and Structural Profile of A2AR-Agonist-1

Molecular Characteristics

A2AR-agonist-1 belongs to the adenosine analogue family, featuring an indole-ethyl moiety conjugated to the adenosine backbone. Its IUPAC name, N-(2-(1H-Indol-3-yl)ethyl)adenosine, reflects this hybrid structure, which optimizes receptor binding through hydrophobic and hydrogen-bonding interactions. The compound’s CAS registry number (41552-95-8) and molecular formula (C<sub>20</sub>H<sub>22</sub>N<sub>6</sub>O<sub>4</sub>) confirm its identity as a derivative of adenosine modified at the N<sup>6</sup> position .

Structural Basis of Receptor Interaction

Crystallographic studies of A2AR agonists reveal conserved binding motifs. Like the prototypical agonist CGS21680, A2AR-agonist-1 likely engages residues Ser277<sup>7.42</sup> and His278<sup>7.43</sup> in the receptor’s orthosteric pocket, stabilizing the active conformation via hydrogen bonds with the ribose hydroxyl groups . The indole-ethyl extension may occupy a secondary hydrophobic pocket near transmembrane helices 5 and 6, enhancing selectivity over other adenosine receptor subtypes . This structural arrangement aligns with its sub-5 nM K<sub>i</sub> at A2AR, surpassing the affinity of CGS21680 (K<sub>i</sub> = 27 nM) .

Pharmacological Properties and Selectivity

Binding Affinity and Selectivity

A2AR-agonist-1’s dual activity at A2AR and ENT1 distinguishes it from classical agonists like NECA (non-selective) or Regadenoson (A2AR-selective). Comparative binding data across adenosine receptors highlight its superior A2AR affinity:

Receptor/TransporterK<sub>i</sub> (nM)
A2AR4.39
ENT13.47
A1AR>1,000
A3AR>1,000

Data derived from in vitro radioligand assays .

This selectivity profile minimizes off-target effects at A1AR and A3AR, which are associated with cardiovascular and inflammatory side effects, respectively .

Functional Effects on Cellular Pathways

In TC28α2 chondrocytes, A2AR agonism elevates nuclear FoxO1/FoxO3 levels by 40–60%, triggering autophagy via upregulation of Gabarapl1 (+2.1-fold), Beclin-1 (+1.8-fold), and p62/SQSTM1 (+1.5-fold) . Concurrently, apoptosis markers like p53 and cleaved caspase-3 decrease by 35–50%, correlating with improved cell viability (15% increase in resazurin assays) . These effects mirror ENT1-mediated adenosine uptake potentiation, suggesting synergy between receptor and transporter modulation .

Mechanism of Action: Linking Autophagy and Survival

FoxO Transcription Factor Activation

A2AR-agonist-1 induces FoxO1/FoxO3 nuclear translocation within 15–30 minutes of exposure, a process dependent on A2AR-G<sub>s</sub> protein coupling . Phosphorylation of FoxO at Ser256 (inactivating) decreases by 55%, enabling DNA binding and transcription of pro-autophagy genes . This mechanism aligns with structural studies showing that A2AR agonists stabilize active receptor conformations, facilitating G<sub>s</sub>-mediated cAMP production and downstream kinase inhibition .

Autophagic Flux Enhancement

Treatment with 1 µM A2AR-agonist-1 increases autophagosome-lysosome fusion rates by 70%, as evidenced by hydroxychloroquine (HCQ)-induced p62 accumulation . Lysosomal protease activity rises 2.3-fold, confirming enhanced degradative capacity. These effects are reversible by the A2AR antagonist ZM241385, affirming receptor specificity .

Therapeutic Implications and Preclinical Evidence

Neuroprotection

By augmenting autophagy, A2AR-agonist-1 clears protein aggregates like α-synuclein and tau in neuronal models, reducing oxidative stress by 40% . ENT1 co-activation may amplify extracellular adenosine levels, further suppressing neuroinflammation via A2AR-mediated IL-10 induction .

Osteoarthritis (OA) Management

In murine OA models, liposomal A2AR-agonist-1 reduces chondrocyte apoptosis by 60% (TUNEL assay) and halts cartilage degradation . Synovial fluid analysis shows a 30% decline in MMP-13 and ADAMTS-5, enzymes driving extracellular matrix breakdown . These findings position it as a disease-modifying OA drug candidate.

Comparative Analysis with Other A2AR Agonists

Potency and Selectivity

A2AR-agonist-1’s A2AR K<sub>i</sub> (4.39 nM) exceeds that of CGS21680 (27 nM) and Regadenoson (290 nM) . Unlike NECA, which binds A1AR/A3AR with nanomolar affinity, it avoids off-target activation at these receptors .

Pharmacokinetic Advantages

The indole-ethyl group enhances metabolic stability, conferring a plasma half-life of 2.3 hours in rodents versus 0.8 hours for CGS21680 . ENT1 inhibition may prolong tissue adenosine levels, potentiating anti-inflammatory effects without requiring continuous dosing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator